4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide
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Overview
Description
4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide is a quaternary ammonium compound with a bicyclic structure. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide typically involves the quaternization of 1-methyl-1-azabicyclo[2.2.2]octane with ethyl chloroformate, followed by the addition of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the iodide ion under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding hydroxide salt.
Scientific Research Applications
4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide has been studied for various scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide involves its interaction with molecular targets through its quaternary ammonium group. This group can form ionic bonds with negatively charged sites on target molecules, leading to various biochemical effects. The pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic compound with similar structural features but different chemical properties.
Uniqueness
4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[22
Properties
CAS No. |
62581-24-2 |
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Molecular Formula |
C11H20INO2 |
Molecular Weight |
325.19 g/mol |
IUPAC Name |
ethyl 1-methyl-1-azoniabicyclo[2.2.2]octane-4-carboxylate;iodide |
InChI |
InChI=1S/C11H20NO2.HI/c1-3-14-10(13)11-4-7-12(2,8-5-11)9-6-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MMEJBVXHCKBXLN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C12CC[N+](CC1)(CC2)C.[I-] |
Origin of Product |
United States |
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